molecular formula C18H10N4 B2738998 9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine CAS No. 66215-08-5

9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine

Cat. No. B2738998
CAS RN: 66215-08-5
M. Wt: 282.306
InChI Key: RHZLITGWKYIHSR-UHFFFAOYSA-N
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Description

“9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine” is a complex compound with a molecular formula of C18H10N4 . It has an average mass of 282.299 Da and a monoisotopic mass of 282.090546 Da .


Synthesis Analysis

The synthesis of similar compounds, such as 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazines, involves a two-step condensation of thiosemicarbazide and acenaphtylene-9,10-quinone to form acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thiones, followed by a reaction with benzyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a large aromatic system and multiple nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as triazines and tetrazines, often involve inverse electron-demand Diels–Alder reactions . These reactions can lead to the formation of mono-, di-, and triazines with functional substituents from both the initial azine and the dienophile .

Scientific Research Applications

Drug Delivery Systems

A study demonstrates the use of pyrenyl derivatives, including biologically relevant structures, for drug delivery by encapsulation in a water-soluble metalla-cage. This encapsulation technique offers a promising approach for enhancing the solubility and delivery of lipophilic drugs, highlighting its potential application in cancer treatment. The encapsulated compounds displayed increased cytotoxicity against human ovarian A2780 cancer cells compared to the empty cage, suggesting a potential for improved therapeutic efficacy in cancer treatment (Mattsson et al., 2010).

Photoluminescence and Quantum Efficiency

Another research focus is on the synthesis and characterization of high quantum efficiency pure-red emitting Eu(iii) fluorinated β-diketone complexes. The study explores the photoluminescence properties and intensity parameters of these complexes, which are synthesized using 2-(1H-imidazol-2-yl)pyridine and related compounds. This research contributes to the development of advanced materials for optoelectronic applications, offering insights into the design of efficient light-emitting devices (Bhat & Iftikhar, 2019).

Hydrogen-Bonded Crystal Engineering

Surrogates of 2,2′-Bipyridine, designed to chelate Ag(I) and create metallotectons, are explored for their potential in engineering hydrogen-bonded crystals. The study investigates the ability of these compounds to react with metals to generate structures held together by coordinative interactions and hydrogen bonds. This research has implications for the design and development of new materials with potential applications in catalysis, molecular recognition, and structural chemistry (Duong et al., 2011).

DNA Interactions and Antiviral Activity

Research into the DNA interactions of cobalt(III) mixed-polypyridyl complexes containing asymmetric ligands, including 3-(pyridine-2-yl)-as-triazino[5,6-f]acenaphthylene, reveals significant insights into the binding affinity of these complexes to DNA. The study assesses their potential for inducing structural changes in DNA, which could have implications for the development of new antiviral and anticancer agents. The complexes were found to promote cleavage of plasmid DNA, suggesting a mechanism for their antiviral and anticancer activities (Wang et al., 2004).

Synthesis and Antimicrobial Activity

The synthesis of new pyridothienopyrimidines and pyridothienotriazines demonstrates the antimicrobial potential of compounds incorporating the 9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine scaffold. These compounds have been evaluated for their antimicrobial activity, revealing promising results against various pathogens. This line of research contributes to the ongoing search for new antimicrobial agents to combat resistant bacterial and fungal infections (Abdel-rahman et al., 2002).

Mechanism of Action

While the specific mechanism of action for “9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine” is not mentioned in the search results, similar compounds have been studied for their cytotoxic activity and molecular docking studies on B-cell lymphoma 2 (Bcl-2) .

Future Directions

The future directions for research on “9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine” and similar compounds could involve further exploration of their potential biological activities, given their complex molecular structures and the interesting chemical reactions they undergo .

properties

IUPAC Name

13-pyridin-2-yl-11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4/c1-2-10-19-14(9-1)18-20-16-12-7-3-5-11-6-4-8-13(15(11)12)17(16)21-22-18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZLITGWKYIHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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